N-isobutyl-3-methyl-4-nitrobenzamide
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Overview
Description
N-isobutyl-3-methyl-4-nitrobenzamide is a chemical compound with the molecular formula C12H16N2O3 and a molecular weight of 236.273 g/mol . It is known for its unique structure, which includes an isobutyl group, a methyl group, and a nitro group attached to a benzamide core. This compound is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isobutyl-3-methyl-4-nitrobenzamide typically involves the nitration of a benzamide derivative followed by alkylation. The general synthetic route can be summarized as follows:
Nitration: A benzamide derivative is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of nitration and alkylation can be scaled up for industrial synthesis if needed.
Chemical Reactions Analysis
Types of Reactions
N-isobutyl-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: The major product is N-isobutyl-3-methyl-4-aminobenzamide.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
N-isobutyl-3-methyl-4-nitrobenzamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-isobutyl-3-methyl-4-nitrobenzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the nitro group may undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-isobutyl-4-methyl-3-nitrobenzamide: Similar structure but with different positions of the methyl and nitro groups.
N-isobutyl-3-methyl-4-aminobenzamide: A reduction product of N-isobutyl-3-methyl-4-nitrobenzamide.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its structure allows for targeted modifications, making it a valuable compound in research and development .
Properties
IUPAC Name |
3-methyl-N-(2-methylpropyl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(2)7-13-12(15)10-4-5-11(14(16)17)9(3)6-10/h4-6,8H,7H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRLXDYTOOESDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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